(2R)-2-amino-4-phenylbutan-1-ol hydrochloride
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Overview
Description
(2R)-2-amino-4-phenylbutan-1-ol hydrochloride is an organic compound with the molecular formula C10H15NO·HCl. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4-phenylbutan-1-ol hydrochloride typically involves the reduction of a precursor compound, such as a ketone or an aldehyde, followed by amination. One common method involves the reduction of 4-phenyl-2-butanone using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These can include catalytic hydrogenation processes or the use of continuous flow reactors to enhance reaction efficiency and yield. The final product is often purified through crystallization or recrystallization techniques to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-4-phenylbutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4, CrO3, and pyridinium chlorochromate (PCC).
Reduction: Reducing agents like NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(2R)-2-amino-4-phenylbutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which (2R)-2-amino-4-phenylbutan-1-ol hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and alcohol groups can form hydrogen bonds and other interactions with target molecules, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-phenylbutan-1-ol hydrochloride: The enantiomer of the compound, with a different three-dimensional arrangement.
4-phenyl-2-butanone: A precursor in the synthesis of (2R)-2-amino-4-phenylbutan-1-ol hydrochloride.
2-amino-4-phenylbutanoic acid: A structurally similar compound with a carboxylic acid group instead of an alcohol group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
(2R)-2-amino-4-phenylbutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c11-10(8-12)7-6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNNMSBSLSBRGI-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151005-63-9 |
Source
|
Record name | (2R)-2-amino-4-phenylbutan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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